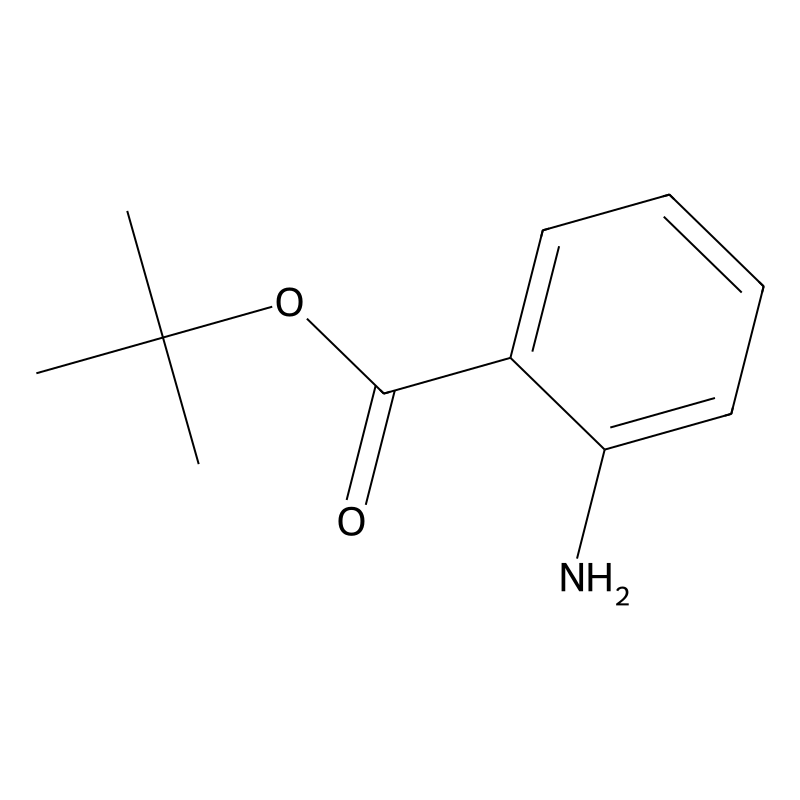

tert-Butyl 2-aminobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Peptide Synthesis:

tert-Butyl 2-aminobenzoate, also known as Boc-anthranilic acid, serves as a valuable building block in peptide synthesis. Its significance lies in the presence of the tert-butyl (Boc) protecting group, which safeguards the amine functionality (NH₂) during peptide chain assembly. This protection allows for selective manipulation of other functional groups within the peptide sequence. Once the desired peptide is constructed, the Boc group can be selectively removed under mild acidic conditions, revealing the free amine group essential for peptide function. This controlled approach enables the efficient synthesis of complex peptides with desired functionalities. [Source: Sigma-Aldrich, ]

Organic Synthesis:

tert-Butyl 2-aminobenzoate finds application in various organic synthesis reactions beyond peptide chemistry. Its amine group can participate in various substitution and condensation reactions, leading to the formation of diverse organic molecules. Notably, it can undergo a reaction with iodides to form tert-butyl 2-iodobenzoate, a valuable intermediate in organic synthesis. This reaction, while its detailed mechanism remains under investigation, can be catalyzed by acids, bases, or Lewis acids. [Source: Biosynth, ]

tert-Butyl 2-aminobenzoate, also known as N-tert-Butyloxycarbonyl-anthranilic acid (Boc-Anthranilic acid), is a chemical compound used primarily as a protecting group in peptide synthesis []. It belongs to the class of organic compounds known as carbamates. In peptide synthesis, the tert-butyl group (t-Bu) protects the amine functionality (NH2) of the anthranilic acid moiety, allowing for the formation of peptide bonds between other amino acids without affecting the anthranilic acid unit [].

Molecular Structure Analysis

The key feature of tert-Butyl 2-aminobenzoate's structure is the combination of an aromatic ring (benzene) with an amine group (NH2) at the second position (ortho position) and a tert-butyl protecting group (C(CH3)3) attached to the amine through a carbonyl group (C=O) []. This structure allows for the controlled deprotection (removal of the t-Bu group) later in the peptide synthesis process, revealing the free amine group for further reactions.

Chemical Reactions Analysis

Synthesis:

tert-Butyl 2-aminobenzoate can be synthesized through various methods, with one common approach involving the reaction of anthranilic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst like triethylamine (Et3N).

C6H4(NH2)COOH + (Boc)2O + Et3N → Boc-NH-C6H4-COOH + Et3NHCl + CO2Deprotection:

Deprotection of the Boc group is typically achieved using acidic conditions, such as a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) []. This cleaves the bond between the carbonyl group and the tert-butyl moiety, regenerating the free amine group on the anthranilic acid.

Boc-NH-C6H4-COOH + TFA/DCM → H-NH-C6H4-COOH + t-BuOCOCH3Other Relevant Reactions:

tert-Butyl 2-aminobenzoate can participate in various peptide coupling reactions with other protected amino acids to form peptide bonds. The specific reaction scheme depends on the chosen coupling reagent and reaction conditions.

Physical And Chemical Properties Analysis

- Melting Point: 80-82 °C []

- Boiling Point: No data available, likely decomposes before boiling.

- Solubility: Soluble in organic solvents like dichloromethane, chloroform, and dimethylformamide (DMF) []. Insoluble in water.

- Stability: Stable under dry conditions at room temperature. Can hydrolyze (decompose) in the presence of moisture or acids.

- Formation of Iodobenzoate: It can react with iodides to yield tert-butyl 2-iodobenzoate, often catalyzed by specific reagents .

- Peptide Synthesis: The compound is utilized in solution-phase peptide synthesis, where it acts as an amino acid derivative .

- Substitution Reactions: The amino group can undergo nucleophilic substitution, allowing for further derivatization and functionalization of the molecule.

While specific biological activity data for tert-butyl 2-aminobenzoate is limited, compounds in this class often exhibit properties relevant to medicinal chemistry. The presence of the amino group suggests potential interactions with biological targets, possibly influencing enzyme activity or receptor binding. Additionally, like many amines, it may have implications for allergenic responses as indicated by its hazard statements .

Tert-Butyl 2-aminobenzoate can be synthesized through various methods:

- Direct Amination: Reaction of tert-butyl benzoate with an amine under specific conditions.

- Carbamate Formation: Utilizing carbamate chemistry to introduce the tert-butyl group onto the amino acid framework.

- Catalyzed Reactions: Employing catalysts such as tri(o-tolyl)phosphine to facilitate the reaction under controlled temperatures .

The applications of tert-butyl 2-aminobenzoate include:

- Peptide Synthesis: It serves as a key intermediate in synthesizing peptides and other biologically active compounds.

- Pharmaceutical Development: Its derivatives may be explored for potential therapeutic applications due to their structural properties.

- Chemical Research: Used as a reagent in various organic synthesis pathways.

Tert-Butyl 2-aminobenzoate shares structural similarities with several other compounds. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzylamine | Aromatic amine | Simple structure; used in organic synthesis |

| Phenylalanine | Amino acid | Essential amino acid; critical for protein synthesis |

| N,N-Dimethylbenzamide | Amide derivative | Used in pharmaceuticals; different functional groups |

| Tert-butyl 4-aminobenzoate | Isomeric variant | Different position of amino group; varied reactivity |

Tert-butyl 2-aminobenzoate is unique due to its specific positioning of the amino group and the tert-butyl substituent, which influences its reactivity and applications in synthesis compared to these similar compounds.

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant